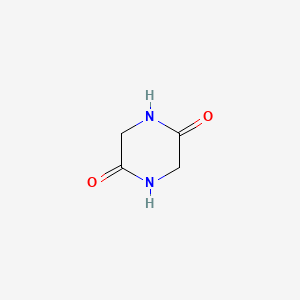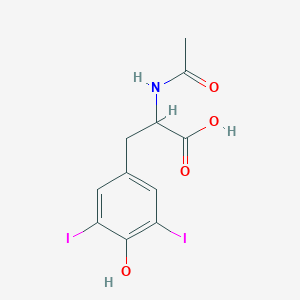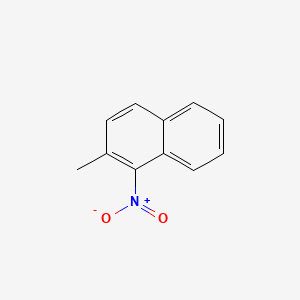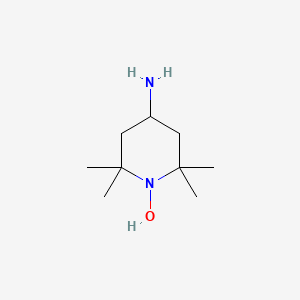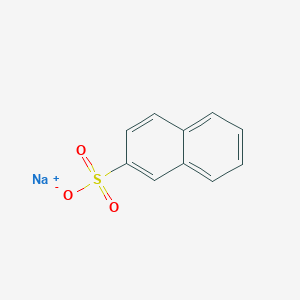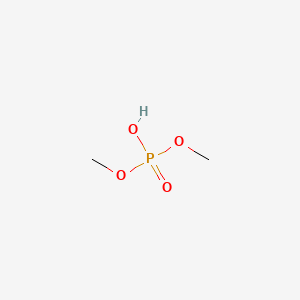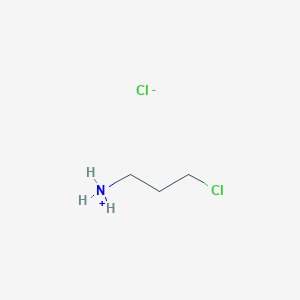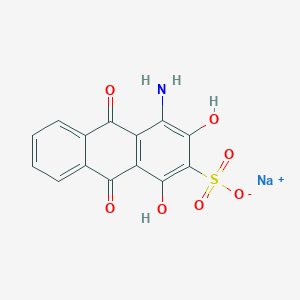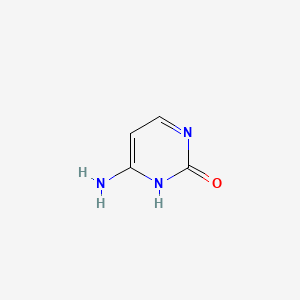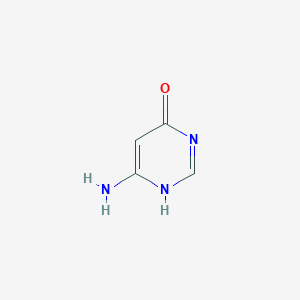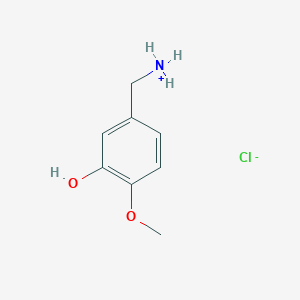
(3-Hydroxy-4-methoxyphenyl)methylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxy-4-methoxyphenyl)methylazanium;chloride is an organic compound with significant interest in various scientific fields This compound is known for its unique chemical structure, which includes a hydroxy group, a methoxy group, and a methylazanium group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-4-methoxyphenyl)methylazanium;chloride typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Ring Opening: Sassafras oil is reacted with methanol and an alkaline reagent to obtain a phenol potassium salt solution.
Etherification: The potassium phenolate solution is then reacted with an excess of a methylating agent to produce a mixed ether.
Hydrolysis: The mixed ether undergoes hydrolysis with alcohol, water, and a catalyst to yield a hydrolysis oil phase.
Esterification: The hydrolyzed oil phase is reacted with acetic anhydride to form an acetyl intermediate product.
Ozonization and Reduction: The acetyl product is treated with ozone, followed by reduction with a pyro-sub water solution to obtain a reduced oil phase.
Alcoholysis: The reduced oil phase undergoes alcoholysis to produce a crude product of isovanillin.
Condensation and Hydrogenation: The final steps involve condensation and hydrogenation to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and minimizing costs by using efficient catalysts, optimized reaction conditions, and continuous processing techniques.
化学反应分析
Types of Reactions
(3-Hydroxy-4-methoxyphenyl)methylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the conditions and reagents used.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines. Substitution reactions can lead to a wide range of substituted phenyl derivatives .
科学研究应用
(3-Hydroxy-4-methoxyphenyl)methylazanium;chloride has numerous applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties .
作用机制
The mechanism of action of (3-Hydroxy-4-methoxyphenyl)methylazanium;chloride involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
- 3-Hydroxy-4-methoxyphenylacetic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- 4-Hydroxyl-N′-[(3-Hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
(3-Hydroxy-4-methoxyphenyl)methylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioavailability, making it a valuable compound for various applications .
属性
IUPAC Name |
(3-hydroxy-4-methoxyphenyl)methylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-8-3-2-6(5-9)4-7(8)10;/h2-4,10H,5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVBKUSXLSVMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C[NH3+])O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42365-68-4 |
Source


|
| Record name | Phenol, 5-(aminomethyl)-2-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42365-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid](/img/structure/B7767366.png)
